4-((4-fluorophenyl)thio)-N-(4-methoxyphenyl)butanamide
Description
4-((4-Fluorophenyl)thio)-N-(4-methoxyphenyl)butanamide is a synthetic organic compound characterized by a butanamide backbone substituted with a 4-fluorophenylthio group and a 4-methoxyphenylamine moiety. The 4-fluorophenyl group introduces electronegativity, which may improve metabolic stability and binding interactions in biological systems, while the 4-methoxyphenyl moiety contributes electron-donating effects, modulating solubility and reactivity. This compound is primarily utilized in research settings, with synthesis protocols involving aryl disulfide intermediates and nucleophilic substitution reactions .
Properties
IUPAC Name |
4-(4-fluorophenyl)sulfanyl-N-(4-methoxyphenyl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO2S/c1-21-15-8-6-14(7-9-15)19-17(20)3-2-12-22-16-10-4-13(18)5-11-16/h4-11H,2-3,12H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGMKGVKCLFUPTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CCCSC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-fluorophenyl)thio)-N-(4-methoxyphenyl)butanamide typically involves the reaction of 4-fluorothiophenol with 4-methoxyphenylbutanoyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the production process more sustainable.
Chemical Reactions Analysis
Types of Reactions
4-((4-fluorophenyl)thio)-N-(4-methoxyphenyl)butanamide can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the thiophenyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the butanamide backbone can be reduced to form alcohols or amines.
Substitution: The fluorine atom in the fluorophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, potassium thiocyanate, and various amines.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-((4-fluorophenyl)thio)-N-(4-methoxyphenyl)butanamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-((4-fluorophenyl)thio)-N-(4-methoxyphenyl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl and methoxyphenyl groups can enhance the compound’s binding affinity and specificity towards these targets. The compound may exert its effects by inhibiting enzyme activity or modulating receptor function, leading to various biological outcomes.
Comparison with Similar Compounds
Table 1: Key Structural Features and Properties
Biological Activity
4-((4-fluorophenyl)thio)-N-(4-methoxyphenyl)butanamide, also known as N-(4-fluorophenyl)-4-((4-methoxyphenyl)thio)butanamide, is an organic compound with significant potential in medicinal chemistry. Its unique chemical structure, featuring a butanamide backbone, a fluorophenyl group, and a methoxyphenylthio moiety, suggests promising biological activities, particularly in the fields of antimicrobial and anticancer research.
Chemical Structure and Properties
- Molecular Formula : C17H18FNO2S
- Molecular Weight : 319.39 g/mol
- CAS Number : 941925-12-8
The compound's structure enhances its binding affinity to various biological targets, which may contribute to its therapeutic properties. The presence of both fluorine and methoxy groups is believed to play a crucial role in modulating its biological activity.
The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. These interactions can lead to:
- Inhibition of Enzyme Activity : The compound may inhibit key enzymes involved in disease pathways.
- Modulation of Receptor Signaling : It can affect receptor activity, potentially leading to therapeutic effects.
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of this compound. For instance, it has shown effectiveness against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its potency:
| Compound | MIC (μg/mL) | Target Organism |
|---|---|---|
| This compound | 5.9 | Mycobacterium tuberculosis |
| BOK-1 (related compound) | 3.2 | Mycobacterium tuberculosis |
| BOP-1 (related compound) | 6.25 | Various Gram-positive bacteria |
These results suggest that modifications in the amide structure can enhance antimicrobial potency.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Preliminary findings indicate that it may induce apoptosis in cancer cell lines through the following mechanisms:
- Cell Cycle Arrest : The compound may interfere with cell cycle progression.
- Induction of Apoptosis : It can activate apoptotic pathways leading to cancer cell death.
Case Studies
-
Study on Antimicrobial Efficacy :
A series of experiments evaluated the efficacy of this compound against Mycobacterium tuberculosis. The study revealed an MIC value of 5.9 μg/mL, indicating significant antimicrobial activity compared to related compounds that exhibited higher MIC values. -
Cytotoxicity Assessment :
In vitro cytotoxicity tests were conducted using mouse fibroblast 3T3 cells to assess the safety profile of the compound. Results showed a concentration-dependent reduction in cell viability at elevated concentrations, suggesting that while the compound is effective against pathogens, careful dosing is necessary to minimize cytotoxic effects on healthy cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
